molecular formula C17H16BrN3O2S2 B2397099 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 478077-05-3

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2397099
CAS No.: 478077-05-3
M. Wt: 438.36
InChI Key: ZSIIUBBPSDEPIR-UHFFFAOYSA-N
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Description

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzothiazole core linked to a piperazine ring, which is further substituted with a bromophenylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-(4-bromophenylsulfonyl)piperazine. This intermediate is then reacted with 2-aminobenzothiazole under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The bromophenylsulfonyl group, in particular, plays a crucial role in its interactions with biological targets, making it a valuable compound in drug discovery and other research areas.

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-19-15-3-1-2-4-16(15)24-17/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIIUBBPSDEPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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